molecular formula C19H21ClN2O6S B4393198 N-(3-chloro-4-methoxyphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

N-(3-chloro-4-methoxyphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

Cat. No.: B4393198
M. Wt: 440.9 g/mol
InChI Key: MMXYXAONKQXUSX-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methoxyphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-4-methoxyphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the core benzenesulfonamide structure, followed by the introduction of the chloro and methoxy groups through electrophilic aromatic substitution reactions. The morpholine moiety can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a corresponding aldehyde, while nucleophilic substitution of the chloro group could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, sulfonamides are known for their antimicrobial properties. This compound could be studied for its potential as an antibacterial or antifungal agent.

Medicine

Medicinally, sulfonamides have been used to treat bacterial infections. This compound could be explored for its efficacy against specific pathogens or as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of sulfonamides typically involves the inhibition of bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. This inhibition leads to the disruption of bacterial DNA synthesis and cell growth. The specific molecular targets and pathways for “N-(3-chloro-4-methoxyphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide” would need to be studied in detail to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its use in urinary tract infections.

Uniqueness

The unique combination of functional groups in “N-(3-chloro-4-methoxyphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide” sets it apart from other sulfonamides. The presence of the morpholine ring and the specific substitution pattern on the benzene ring may confer unique chemical and biological properties, making it a compound of interest for further research.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O6S/c1-26-18-7-2-14(12-17(18)20)21-29(24,25)16-5-3-15(4-6-16)28-13-19(23)22-8-10-27-11-9-22/h2-7,12,21H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXYXAONKQXUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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